molecular formula C14H19N B1385667 2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 4562-80-5

2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No.: B1385667
CAS No.: 4562-80-5
M. Wt: 201.31 g/mol
InChI Key: YNIHJHIQMUFKJW-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a spiro compound that features a unique structural motif where a cyclohexane ring is fused to an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with isoquinoline derivatives in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of 2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated spiro compounds.

Scientific Research Applications

2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]
  • 2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]
  • 1,2,3,4-tetrahydroisoquinoline derivatives

Uniqueness

2’,3’-Dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-4-8-14(9-5-1)11-15-10-12-6-2-3-7-13(12)14/h2-3,6-7,15H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIHJHIQMUFKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 2
Reactant of Route 2
2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 3
2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 4
2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 5
2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 6
2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

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